N-(5-Amino-2-fluorophenyl)-2-(isopentyloxy)-benzamide
Description
N-(5-Amino-2-fluorophenyl)-2-(isopentyloxy)-benzamide: is an organic compound that belongs to the class of benzamides. Benzamides are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals. This compound features a fluorine atom, an amino group, and an isopentyloxy group attached to a benzamide core, which may contribute to its unique chemical and biological properties.
Properties
IUPAC Name |
N-(5-amino-2-fluorophenyl)-2-(3-methylbutoxy)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O2/c1-12(2)9-10-23-17-6-4-3-5-14(17)18(22)21-16-11-13(20)7-8-15(16)19/h3-8,11-12H,9-10,20H2,1-2H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXLKARDXJJWXIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Amino-2-fluorophenyl)-2-(isopentyloxy)-benzamide can be achieved through a multi-step process:
Nitration and Reduction: The starting material, 2-fluoroaniline, undergoes nitration to introduce a nitro group at the 5-position, followed by reduction to yield 5-amino-2-fluoroaniline.
Etherification: 2-Hydroxybenzoic acid is reacted with isopentyl bromide in the presence of a base (e.g., potassium carbonate) to form 2-(isopentyloxy)benzoic acid.
Amidation: The final step involves the coupling of 5-amino-2-fluoroaniline with 2-(isopentyloxy)benzoic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The amino group in the compound can undergo oxidation to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The fluorine atom can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as sodium methoxide or potassium thiolate.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with nucleophiles.
Scientific Research Applications
N-(5-Amino-2-fluorophenyl)-2-(isopentyloxy)-benzamide:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.
Industry: Utilized in the development of new materials or as a chemical reagent.
Mechanism of Action
The mechanism of action of N-(5-Amino-2-fluorophenyl)-2-(isopentyloxy)-benzamide would depend on its specific biological target. Generally, it may interact with enzymes or receptors, altering their activity and leading to a biological response. The presence of the fluorine atom and the isopentyloxy group may enhance its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(5-Amino-2-chlorophenyl)-2-(isopentyloxy)-benzamide
- N-(5-Amino-2-methylphenyl)-2-(isopentyloxy)-benzamide
- N-(5-Amino-2-bromophenyl)-2-(isopentyloxy)-benzamide
Uniqueness
The unique combination of the fluorine atom, amino group, and isopentyloxy group in N-(5-Amino-2-fluorophenyl)-2-(isopentyloxy)-benzamide may confer distinct chemical and biological properties compared to its analogs. These differences can affect its reactivity, binding affinity, and overall biological activity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
